SACM/CT Study of the dissociation/recombination dynamics of hydrogen peroxide on an ab initio potential energy surface Part II. Specific rate constants k(E,J), thermal rate constants k∞(T), and lifetime distributions†
Physical Chemistry Chemical Physics Pub Date: 2008-05-15 DOI: 10.1039/B803320J
Abstract
Statistical adiabatic channel model/classical trajectory (SACM/CT) calculations of the dissociation/recombination dynamics of

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